molecular formula C9H13ClN2O B1532181 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride CAS No. 159239-64-2

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride

Cat. No.: B1532181
CAS No.: 159239-64-2
M. Wt: 200.66 g/mol
InChI Key: XPEBDNUCZSZOCP-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 3-(4-hydroxyphenyl)propionic acid with ammonia in the presence of a dehydrating agent. Another common method involves the reduction of 3-(4-hydroxyphenyl)propionitrile.

Industrial Production Methods: On an industrial scale, the compound is typically produced through continuous flow reactors, which allow for efficient and controlled synthesis. The reaction conditions are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique properties and applications.

Scientific Research Applications

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride is widely used in scientific research, particularly in chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 3-(4-Hydroxyphenyl)propionic acid: A closely related compound with similar applications but different reactivity.

  • 4-Hydroxybenzaldehyde: Another compound with a hydroxy group on the benzene ring, used in different chemical reactions.

  • 3-(4-Hydroxyphenyl)propionaldehyde: A compound with similar structural features but different functional groups.

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-9(11)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEBDNUCZSZOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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